molecular formula C16H14N4O2 B12165333 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12165333
M. Wt: 294.31 g/mol
InChI Key: CDMBEUPPOBXUDF-UHFFFAOYSA-N
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Description

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with a unique structure that includes a phthalazine core, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the pyridine ring and the carboxamide group. Key steps include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the phthalazine core.

    Formation of the Carboxamide Group: This is typically done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(6-methylpyridin-2-yl)benzamide
  • 3-methyl-N-(6-methylpyridin-2-yl)butanamide

Uniqueness

Compared to similar compounds, 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique phthalazine core, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10-6-5-9-13(17-10)18-15(21)14-11-7-3-4-8-12(11)16(22)20(2)19-14/h3-9H,1-2H3,(H,17,18,21)

InChI Key

CDMBEUPPOBXUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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